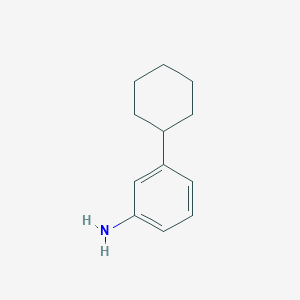

3-Cyclohexylaniline

Description

The exact mass of the compound 3-Cyclohexylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclohexylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHJTHLWDZQCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314093 | |

| Record name | 3-Cyclohexylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-21-1 | |

| Record name | 3-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of 3-Cyclohexylaniline in polar vs non-polar solvents

This guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Cyclohexylaniline (CAS 5369-21-1).[1][2][3][4] It is designed for researchers requiring precise solubility data for synthesis, extraction, or formulation processes.[2][3][4]

Executive Summary

3-Cyclohexylaniline (m-Cyclohexylaniline) is a lipophilic aromatic amine characterized by a cyclohexyl group at the meta position of the aniline ring.[1][2][4] Its solubility behavior is governed by the competition between the hydrophobic cyclohexyl-phenyl scaffold and the hydrophilic, pH-sensitive amino group.[1][2][4]

-

Dominant Character: Highly lipophilic (LogP ≈ 3.8).[1][2][3][4]

-

Non-Polar Solvents: High solubility (e.g., Hexane, Toluene) driven by Van der Waals interactions.[1][2][3][4]

-

Polar Solvents: Low solubility in neutral water; solubility increases significantly in acidic aqueous media due to protonation (

).[1][2][3][4] -

Critical Distinction: This compound is a structural isomer of N-cyclohexylaniline (CAS 1821-36-9).[1][2][4][5] Users must verify the substitution pattern (ring vs. nitrogen) as solubility and reactivity differ.[1][2][3][4]

Physicochemical Identity & Properties

The molecule acts as a "hybrid" solvent probe, possessing both aliphatic lipophilicity (cyclohexyl) and aromatic polarity (aniline).[1][2][3]

Table 1: Physicochemical Properties of 3-Cyclohexylaniline

| Property | Value / Description | Source/Basis |

| CAS Number | 5369-21-1 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 175.27 g/mol | Calculated |

| LogP (Octanol/Water) | ~3.8 | Computed (Lipophilic) |

| ~4.7 - 5.0 | Est.[1][2][3][4][6][7] based on m-alkylanilines | |

| H-Bond Donors | 1 ( | Structural Analysis |

| H-Bond Acceptors | 1 ( | Structural Analysis |

| Physical State | Viscous Liquid / Low-melting Solid | Experimental observation |

Solubility Mechanisms: Polar vs. Non-Polar[1][2][3][8][9]

Non-Polar Solvents (Hexane, Toluene, DCM)[3]

-

Solubility: High / Miscible [3]

-

Mechanism: The bulky cyclohexyl group and the phenyl ring interact favorably with non-polar solvents through London Dispersion Forces.[2][4] The entropy of mixing is favorable as the solvent molecules can easily accommodate the hydrophobic scaffold without disrupting a hydrogen-bonding network (which is absent in these solvents).[1][4]

-

Thermodynamics:

driven by enthalpic stability (

Polar Solvents (Water, Neutral pH)[3]

-

Mechanism: The "Hydrophobic Effect" dominates.[1][2][4] Water molecules must form an ordered "cage" (clathrate-like structure) around the hydrophobic cyclohexyl group, leading to a large decrease in entropy (

).[1][2][3][4] This energetic penalty outweighs the weak hydrogen bonding potential of the single amino group.[2][4]

pH-Dependent Aqueous Solubility[1][2][3][4]

-

Mechanism: The amino group is a weak base.[1][2][4] In acidic conditions (

), the nitrogen accepts a proton to form the anilinium cation ( -

Reaction:

-

Result: The ionic species is highly soluble in water due to ion-dipole interactions, allowing for extraction from organic phases into acidic aqueous layers (e.g., 1M HCl).[2][3]

Visualization: Solubility Decision Workflow

The following diagram illustrates the logical flow for predicting solubility and choosing an extraction solvent based on the environment (pH and Polarity).

Figure 1: Solubility logic flow for 3-Cyclohexylaniline based on solvent polarity and pH conditions.

Experimental Protocol: Determination of Solubility

To accurately determine the thermodynamic solubility of 3-Cyclohexylaniline, the Shake-Flask Method followed by HPLC analysis is the gold standard.[1][2]

Materials

-

Solvents: HPLC-grade Water, Hexane, Methanol (for dilution).[1][2][3][4]

-

Buffers: Phosphate buffer (pH 7.4), 0.1 M HCl (pH 1).

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.[1][2][3][4]

Step-by-Step Protocol

-

Saturation:

-

Equilibration:

-

Phase Separation:

-

Quantification (HPLC-UV):

-

Calculation:

Applications in Drug Development & Synthesis

-

Scaffold Intermediate: Used in the synthesis of N-alkylated aniline derivatives for pharmaceutical leads targeting GPCRs, where the cyclohexyl group provides hydrophobic pocket occupancy.[2]

-

Extraction Strategy: In synthesis workups, 3-Cyclohexylaniline can be retained in the organic phase (DCM/Ethyl Acetate) during basic washes, but selectively removed into the aqueous phase by washing with 1M HCl, providing a purification handle.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321261, 3-Cyclohexylbenzenamine. Retrieved February 4, 2026, from [Link]

-

World Health Organization (2018). Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series. Retrieved February 4, 2026, from [Link][3]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).

Sources

- 1. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexylbenzenamine | C12H17N | CID 407899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Determination of the Melting and Boiling Points of 3-Cyclohexylaniline

Introduction

3-Cyclohexylaniline, a substituted aniline featuring a cyclohexyl group at the meta position, is a molecule of significant interest in the fields of medicinal chemistry and material science. As with any pure chemical entity, its physical properties are critical benchmarks for its identification, purification, and application. The melting and boiling points are fundamental physical constants that provide a primary indication of purity and are indispensable for process development, quality control, and regulatory submissions in drug development.

This guide provides an in-depth exploration of the theoretical and practical aspects of determining the melting and boiling points of 3-Cyclohexylaniline. While specific, experimentally verified data for 3-Cyclohexylaniline is not widely published, this document will equip researchers with the foundational knowledge and detailed protocols required to ascertain these values with precision. We will delve into the underlying principles of phase transitions, present standardized methodologies, and discuss the critical parameters that ensure the generation of trustworthy and reproducible data. For comparative context, data for related isomers are provided.

Section 1: The Melting Point of 3-Cyclohexylaniline

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making it a crucial indicator of sample purity.

Comparative Physical Data

While experimentally determined values for 3-Cyclohexylaniline are scarce in the literature, the properties of its isomers can provide an estimated range.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| N-Cyclohexylaniline | 1821-36-9 | 14-15[1][2][3] | 191-192 (at 73 mmHg)[1][2][3] | Secondary amine isomer. |

| 4-Cyclohexylaniline | 6373-50-8 | 49.0-58.0[4] | Not available | Para-substituted isomer. |

| Aniline (Parent) | 62-53-3 | -6[5] | 184[5] | For structural comparison. |

| Cyclohexylamine (Parent) | 108-91-8 | -17.7[6][7] | 134.5[6][7] | For structural comparison. |

Causality of Experimental Choices: The Capillary Method

The capillary melting point determination method is the most common and reliable technique due to its requirement for a small sample size and its procedural simplicity[8]. The core principle involves heating a small, powdered sample in a sealed capillary tube within a calibrated apparatus. The slow, controlled heating rate near the expected melting point is critical; a rapid temperature increase can lead to an erroneously broad melting range due to a lag between the thermometer reading and the actual sample temperature[9]. Packing the sample to a height of 2-3 mm ensures uniform heat transfer through the crystalline lattice[10][11].

Standard Operating Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation: a. Ensure the 3-Cyclohexylaniline sample is completely dry and finely powdered. If the sample is granular, gently crush it on a watch glass with a spatula[9]. b. Obtain a glass capillary tube, sealed at one end. c. Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube[11]. d. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end[11]. e. To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The bouncing action will compact the sample[9]. f. The final packed sample height should be between 2-3 mm[10].

-

Apparatus Operation: a. Insert the prepared capillary tube into a sample slot in the melting point apparatus[9]. b. If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 4-5°C per minute[10]. c. Allow the apparatus to cool to at least 20°C below the roughly determined melting point. d. Prepare a new sample and insert it into the apparatus. e. Begin heating at a medium rate until the temperature is approximately 20°C below the expected melting point[9]. f. Reduce the heating rate such that the temperature increases by no more than 1°C per 30 seconds[9].

-

Data Recording: a. Observe the sample through the magnifying eyepiece. b. Record the temperature (T1) at which the first droplet of liquid becomes visible within the solid matrix. c. Record the temperature (T2) at which the entire sample has completely liquefied and is a clear, transparent liquid. d. The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.0°C).

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 2: The Boiling Point of 3-Cyclohexylaniline

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[12]. For primary amines like 3-Cyclohexylaniline, the ability to form intermolecular hydrogen bonds results in a significantly higher boiling point compared to non-polar compounds of similar molecular weight[13]. The boiling point is sensitive to changes in atmospheric pressure; therefore, it is crucial to record the barometric pressure at the time of measurement[14].

Causality of Experimental Choices: The Micro Boiling Point Method

The Thiele tube or micro boiling point method is ideal for determining the boiling point of small quantities of a liquid. The technique relies on trapping the vapor of the heated liquid in an inverted capillary tube. As the liquid is heated, the air and later the substance's vapor expand and exit the capillary. When the external heat is removed, the liquid slowly cools. The point at which the contracting vapor inside the capillary allows the liquid to be drawn back into it signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure—this is the boiling point[12][14]. This method avoids the issue of superheating, which can occur if a thermometer is placed directly into a boiling liquid[14].

Standard Operating Protocol for Micro Boiling Point Determination

This protocol describes the use of a Thiele tube apparatus.

-

Apparatus Setup: a. Securely clamp a Thiele tube filled with mineral oil to a ring stand in a fume hood[14]. b. Add approximately 0.5 mL of 3-Cyclohexylaniline to a small test tube (e.g., a 75x12 mm tube). c. Obtain a capillary tube and seal one end. Place this capillary tube into the test tube with the open end down[15]. d. Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb[14]. e. Insert the thermometer assembly into the Thiele tube, making sure the sample is below the top arm of the tube to ensure proper heat circulation in the oil[14].

-

Measurement: a. Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating[14]. b. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is displaced air. c. Continue to heat gently until a vigorous and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure[14]. d. Remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: a. Observe the capillary tube closely as the apparatus cools. The rate of bubbling will slow and eventually stop. b. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube[12][14]. Record this temperature. c. Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary for official reporting.

Workflow for Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Conclusion: A Commitment to Scientific Integrity

The precise determination of melting and boiling points is a foundational skill in chemical and pharmaceutical sciences. The protocols detailed within this guide represent self-validating systems designed to produce accurate and reliable data. The deliberate, slow approach to the phase transition point, the careful preparation of the sample, and the awareness of external factors like atmospheric pressure are all integral to the integrity of the results. By understanding the causality behind these experimental choices, researchers can confidently characterize 3-Cyclohexylaniline and similar compounds, ensuring the quality and reproducibility of their scientific endeavors.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

ChemBK. (2024, April 9). Aniline, N-cyclohexyl-. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Saaidpour, S. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Scientific & Engineering Research, 6(12). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ChemBK. (2024, April 9). N1-CYCLOHEXYLANILINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Merck Index. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-Cyclohexylaniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 62-53-3 CAS MSDS (Aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. Cyclohexylamine [drugfuture.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. cmst.eu [cmst.eu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

Technical Guide: pKa and Basicity of 3-Cyclohexylaniline

Executive Summary

3-Cyclohexylaniline (CAS: 5369-21-1) presents a classic case study in the modulation of aromatic amine basicity via alkyl substitution.[1][2] While often overshadowed by its isomers, the meta-substitution pattern offers a unique balance of lipophilicity and ionization potential critical for optimizing pharmacokinetic profiles in drug discovery.[1]

This guide provides a rigorous analysis of the physicochemical properties of 3-cyclohexylaniline, specifically its acid dissociation constant (

Part 1: Structural Analysis & Theoretical Basicity

The Structural Hierarchy of Basicity

To understand the basicity of 3-cyclohexylaniline, one must situate it between its parent structures: Aniline (aromatic) and Cyclohexylamine (aliphatic).

| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10][11] | Dominant Electronic Effect |

| Cyclohexylamine | Aliphatic Amine | ~10.6 | +I (Inductive) : |

| Aniline | Aromatic Amine | 4.63 | -R (Resonance) : N lone pair delocalizes into the |

| 3-Cyclohexylaniline | Substituted Aniline | 4.8 – 5.5 (Predicted) | +I & -R : Cyclohexyl group donates e- via induction; Phenyl ring withdraws via resonance.[1][2] |

Hammett Equation Prediction

Direct experimental values for 3-cyclohexylaniline are rare in public literature.[1][2] However, we can derive a highly accurate estimate using the Hammett Equation, a standard tool in medicinal chemistry for predicting substituent effects.[12]

[1][2]- : Aniline = 4.63[2]

-

(Reaction Constant) : Sensitivity of aniline protonation to substitution

-

(Substituent Constant) : The cyclohexyl group is an alkyl substituent.[2][5] Meta-alkyl groups generally have a

Calculation:

The "Prediction Gap":

Computational databases (e.g., ChemicalBook, ChemBK) often list a predicted

Electronic Effects Visualization

The following diagram illustrates the competing electronic effects that determine the availability of the nitrogen lone pair.

Caption: The cyclohexyl group provides weak inductive stabilization (+I), but the resonance delocalization (-R) into the aromatic ring remains the dominant factor, keeping the pKa near 4.8.

Part 2: Experimental Determination Protocol

The Solubility Challenge

3-Cyclohexylaniline is highly lipophilic (

-

Precipitation of the neutral species near the endpoint.[1][2][5]

-

Electrode fouling caused by the oily amine coating the glass membrane.[1][2]

Solution: The Yasuda-Shedlovsky Extrapolation Method .[1][2][13][14] This involves titrating the compound in varying ratios of a co-solvent (Methanol or Dioxane) and water, then extrapolating to 0% organic solvent.

Protocol: Yasuda-Shedlovsky Extrapolation

Objective: Determine the aqueous

Materials:

-

Analyte: 3-Cyclohexylaniline (>98% purity).

-

Titrant: 0.1 M HCl (standardized).

-

Solvent: HPLC-grade Methanol and degassed

-free water.[1][2] -

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1][2]

Workflow:

-

Preparation: Prepare three titration vessels with varying MeOH:Water ratios (e.g., 30%, 40%, 50% w/w MeOH). Ensure ionic strength is constant (0.15 M KCl) in all vessels.

-

Dissolution: Dissolve ~5 mg of 3-cyclohexylaniline in the MeOH portion first, then add the water/KCl solution.

-

Titration: Titrate with 0.1 M HCl under nitrogen purge at 25°C. Record pH vs. Volume.

-

Calculation (

): Calculate the apparent -

Extrapolation: Plot

against

Experimental Workflow Diagram

Caption: Workflow for determining pKa of lipophilic amines. The extrapolation corrects for the dielectric shift caused by the organic co-solvent.

Part 3: Implications for Drug Development

Lipophilicity and Membrane Permeability

The cyclohexyl group significantly increases the lipophilicity compared to aniline.

Impact: At physiological pH (7.4), 3-cyclohexylaniline (

Because it is >99% neutral at pH 7.4 and highly lipophilic, this compound will exhibit high passive membrane permeability (CNS penetration potential) but poor aqueous solubility .[1][2] Formulation strategies (e.g., salt formation with strong acids like HCl or Methanesulfonic acid) are essential for delivery.[1][2]

Metabolic Stability (SAR)

The meta-substitution is strategic.[1][2]

-

Para-substitution is often vulnerable to rapid CYP450 oxidation.[1][2]

-

Meta-substitution with a bulky cyclohexyl group can sterically hinder metabolic attack at the ring, potentially extending half-life compared to linear alkyl analogs.[1][2]

References

-

ChemicalBook. N-Cyclohexylaniline Properties and Predicted pKa. Retrieved from .[1][2]

-

PubChem. 3-Cyclohexylbenzenamine Compound Summary (CID 11321261).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Authoritative text on Yasuda-Shedlovsky extrapolation).

-

Hansch, C., & Leo, A. (1995).[1][2] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Source for Hammett

and -

Pion Inc. Potentiometric pKa determination of water-insoluble compounds.[1][2][13] Application Note. Retrieved from .[1][2]

Sources

- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. youtube.com [youtube.com]

- 6. The basicity of aniline is less than that of cyclohexylamine. This is due to : [allen.in]

- 7. chembk.com [chembk.com]

- 8. brainly.in [brainly.in]

- 9. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 10. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. aniline is less basic than cyclohexylamine why | Filo [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Differentiating 3-Cyclohexylaniline and N-Cyclohexylaniline: A Comprehensive Technical Guide for Researchers

Abstract

Within the vast landscape of chemical building blocks utilized in contemporary drug discovery and development, aniline derivatives hold a prominent position. Among these, cyclohexylanilines represent a critical subclass of scaffolds, lending themselves to the construction of a diverse array of bioactive molecules. This in-depth technical guide focuses on two key positional isomers: 3-Cyclohexylaniline and N-Cyclohexylaniline. While sharing the same molecular formula and weight, their distinct structural arrangements impart unique physicochemical properties, reactivity, and, consequently, divergent roles in medicinal chemistry. This document provides a comprehensive analysis of their structural nuances, comparative synthesis strategies, detailed analytical differentiation, and an exploration of their applications in pharmaceutical research, offering researchers, scientists, and drug development professionals a definitive resource for understanding and effectively utilizing these important chemical entities.

Structural and Physicochemical Disparity: More Than Just a Positional Shift

The fundamental difference between 3-Cyclohexylaniline and N-Cyclohexylaniline lies in the point of attachment of the cyclohexyl group to the aniline moiety. In 3-Cyclohexylaniline , the cyclohexyl ring is bonded to the aromatic ring at the meta-position relative to the amino group. This classifies it as a primary aromatic amine . Conversely, in N-Cyclohexylaniline , the cyclohexyl group is directly attached to the nitrogen atom of the amino group, rendering it a secondary aromatic amine . This seemingly subtle isomeric difference has profound implications for the molecule's three-dimensional structure, electron distribution, and intermolecular interactions.

Figure 1: Chemical structures of 3-Cyclohexylaniline and N-Cyclohexylaniline.

This structural variance directly influences key physicochemical properties, which are summarized in the table below.

| Property | 3-Cyclohexylaniline (Predicted/Computed) | N-Cyclohexylaniline (Experimental) | Significance of the Difference |

| Molecular Weight | 175.27 g/mol [1] | 175.27 g/mol [2] | Identical, as they are isomers. |

| Melting Point | N/A | 14-15 °C[3] | The secondary amine (N-isomer) has a defined, low melting point. |

| Boiling Point | N/A | 191-192 °C at 73 mmHg[3] | The secondary amine is a relatively high-boiling liquid. |

| Density | N/A | 0.996 g/mL at 20 °C[3] | |

| pKa | N/A | 5.46 ± 0.20 (Predicted)[3] | The secondary amine is weakly basic. The primary amine is expected to have a slightly different pKa due to the electronic effect of the cyclohexyl group on the aromatic ring. |

| Water Solubility | Predicted to be low | Not miscible or difficult to mix in water[3][4] | Both isomers are hydrophobic, a common feature exploited in drug design to enhance membrane permeability. |

| Hydrogen Bonding | Donor (2 H-atoms) & Acceptor (1 N-atom) | Donor (1 H-atom) & Acceptor (1 N-atom) | 3-Cyclohexylaniline has two N-H protons available for hydrogen bonding, whereas N-Cyclohexylaniline has only one. This difference can significantly impact crystal packing and receptor binding interactions. |

Synthesis Strategies: Navigating Isomer-Specific Pathways

The distinct connectivity of the cyclohexyl group necessitates different synthetic approaches for each isomer. The choice of starting materials and reaction conditions is paramount to achieving the desired regioselectivity.

Synthesis of N-Cyclohexylaniline: The Path of Reductive Amination

A prevalent and efficient method for the synthesis of N-Cyclohexylaniline is the reductive amination of cyclohexanone with aniline[5]. This two-step, one-pot reaction is a cornerstone of amine synthesis.

Figure 2: Workflow for the synthesis of N-Cyclohexylaniline via reductive amination.

Experimental Protocol: Reductive Amination for N-Cyclohexylaniline Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the N-cyclohexylideneaniline (imine) intermediate. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

-

Reduction: Once the imine formation is substantial (can be monitored by TLC or GC-MS), introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective choice as it selectively reduces the imine in the presence of the starting ketone[3]. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield N-Cyclohexylaniline.

The causality behind this experimental choice lies in the reactivity of the carbonyl group of cyclohexanone towards the nucleophilic attack by the amino group of aniline, followed by a dehydration to form the stable imine intermediate. The subsequent reduction of the C=N double bond is a highly efficient and selective transformation.

Synthesis of 3-Cyclohexylaniline: Aromatic Substitution and Reduction

The synthesis of 3-Cyclohexylaniline requires a different strategic approach, focusing on the formation of the carbon-carbon bond between the cyclohexyl and phenyl rings. A common method involves the Friedel-Crafts alkylation of an aniline derivative, followed by reduction, or the catalytic hydrogenation of a substituted nitrobenzene. A plausible synthetic route involves the hydrogenation of 3-nitrobiphenyl, which can be synthesized via Suzuki coupling. A more direct, albeit potentially less regioselective, approach is the direct alkylation of aniline, which often yields a mixture of isomers. For a more controlled synthesis, one could start with a pre-functionalized benzene ring.

A more industrially viable approach involves the catalytic hydrogenation of aniline under specific conditions that promote both ring hydrogenation and C-N bond formation with a cyclohexyl moiety, though this can lead to a mixture of products including cyclohexylamine and dicyclohexylamine[3][5]. A more targeted synthesis for the 3-substituted isomer would likely involve a multi-step process.

Analytical Differentiation: A Spectroscopic and Chromatographic Perspective

Distinguishing between 3-Cyclohexylaniline and N-Cyclohexylaniline in a laboratory setting is crucial for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques provides a definitive means of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these isomers.

-

¹H NMR:

-

3-Cyclohexylaniline: The spectrum will show a characteristic signal for the -NH₂ protons, typically a broad singlet. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The cyclohexyl protons will appear in the aliphatic region.

-

N-Cyclohexylaniline: The spectrum will feature a single, often broad, N-H proton signal. The aromatic protons will exhibit a pattern indicative of a monosubstituted benzene ring (with potential complexities due to the bulky substituent). A key diagnostic signal will be the proton on the carbon of the cyclohexyl ring directly attached to the nitrogen, which will be shifted downfield due to the deshielding effect of the nitrogen atom.

-

-

¹³C NMR:

-

3-Cyclohexylaniline: The aromatic region will show six distinct signals for the benzene ring carbons (unless there is accidental equivalence).

-

N-Cyclohexylaniline: Due to symmetry, the aromatic region will display only four signals for the phenyl group (ipso, ortho, meta, and para carbons). The carbon of the cyclohexyl ring bonded to the nitrogen will be significantly downfield compared to the other cyclohexyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

-

3-Cyclohexylaniline (Primary Amine): The spectrum will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group[6].

-

N-Cyclohexylaniline (Secondary Amine): The spectrum will show only a single N-H stretching band in the same region (around 3350 cm⁻¹)[6]. The absence of the second N-H stretch is a definitive indicator of a secondary amine.

Mass Spectrometry (MS)

Mass spectrometry can provide information on the molecular weight and fragmentation patterns, which can aid in distinguishing the isomers. While both compounds will have the same molecular ion peak (m/z = 175), their fragmentation patterns will differ due to the different bond connectivities.

-

N-Cyclohexylaniline: A characteristic fragmentation would be the loss of the cyclohexyl radical, leading to a prominent peak corresponding to the aniline cation. Alpha-cleavage is also a common fragmentation pathway for amines.

-

3-Cyclohexylaniline: Fragmentation will likely involve cleavages within the cyclohexyl ring and potentially the loss of the amino group. The fragmentation pattern will be more characteristic of an alkyl-substituted aniline.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is an effective technique for separating the two isomers.

Experimental Protocol: HPLC Separation of Cyclohexylaniline Isomers

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is effective.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 254 nm) is commonly used.

-

Separation Principle: The difference in polarity between the primary and secondary amines, as well as the overall molecular shape, will lead to different retention times on the nonpolar stationary phase, allowing for their separation and quantification.

Applications in Drug Development and Biological Significance

The cyclohexylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The isomeric form plays a crucial role in defining the pharmacological profile.

-

N-Cyclohexylaniline Derivatives:

-

Antiviral Activity: N-Cyclohexylaniline itself has been reported to show potential in inhibiting HIV infection by binding to the gp120 envelope protein and interfering with its interaction with CD4 receptors on human cells[7].

-

Ion Channel Modulation: Derivatives of N-cyclohexyl-pyrimidin-4-amine have been investigated as positive modulators of KCa2 (SK) channels, which are involved in neuronal excitability. These compounds have shown potential in models of spinocerebellar ataxia type 2[1].

-

General Scaffolding: The N-substituted aniline moiety is a common feature in many drug candidates, where the cyclohexyl group can provide desirable lipophilicity and conformational constraints.

-

-

3-Cyclohexylaniline Derivatives:

-

Kinase Inhibitors: The aniline core is a well-established hinge-binding motif in many kinase inhibitors. The 3-substituted pattern allows for the projection of vectors into different pockets of the ATP-binding site, enabling the development of selective inhibitors for various kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The substitution pattern on the aniline ring is critical for affinity and selectivity towards G-protein coupled receptors. The 3-cyclohexyl group can occupy hydrophobic pockets within the receptor, contributing to potent and selective binding.

-

The choice between a 3-substituted or N-substituted cyclohexylaniline scaffold is a critical decision in the drug design process, driven by the specific topology of the target's binding site and the desired physicochemical properties of the final compound.

Safety and Toxicology

Both 3-Cyclohexylaniline and N-Cyclohexylaniline are aniline derivatives and should be handled with appropriate caution. Aniline and its derivatives are known to be toxic, with the primary target organ often being the hematopoietic system[8].

-

N-Cyclohexylaniline: Is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction[2].

-

3-Cyclohexylaniline: Is also classified as harmful if swallowed, in contact with skin, or if inhaled.

The metabolism of N-substituted anilines can proceed through N-dealkylation and ring hydroxylation[9]. The specific metabolic pathways and toxicological profiles of these two isomers may differ, and researchers should consult the latest safety data sheets (SDS) and conduct appropriate risk assessments before handling these compounds.

Conclusion

3-Cyclohexylaniline and N-Cyclohexylaniline, while isomeric, are distinct chemical entities with unique properties and applications. The primary amine nature of the 3-isomer and the secondary amine character of the N-isomer dictate their synthesis, reactivity, and interactions with biological targets. A thorough understanding of their spectroscopic and chromatographic signatures is essential for their unambiguous identification. As the demand for novel therapeutics continues to grow, a deep appreciation for the subtle yet significant differences between such foundational building blocks will remain a cornerstone of successful drug discovery and development.

References

-

Filo. (2023). Show how to synthesize the following amines from the indicated starting m. Retrieved from [Link]

-

ChemBK. (2024). N-cyclohexylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclohexylbenzenamine. Retrieved from [Link]

- Gorrod, J. W., & Patterson, L. H. (1983).

-

PubChem. (n.d.). 3-Cyclohexylbenzenamine. Retrieved from [Link]

- Li, H., et al. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. ACS Chemical Neuroscience, 13(2), 169-181.

- National Toxicology Program. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 436, 1–141.

-

Chemistry LibreTexts. (2021). Spectroscopy of Amines. Retrieved from [Link]

- U.S. Patent No. 3,196,179. (1965). Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst.

- Kowalewski, E., & Śrębowata, A. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(18), 5478-5491.

- Chaudhari, C., Sato, K., Ikeda, Y., Terada, K., Abe, N., & Nagaoka, K. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0. 5Ru0. 5-PVP catalyst. New Journal of Chemistry, 45(21), 9743-9746.

- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). International Journal of Molecular Sciences, 23(24), 15574.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Thermo Fisher Scientific. (2023).

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

- Lee, J., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 20999.

- Gholivand, K., et al. (2010). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 48(10), 786-791.

- Kim, Y., et al. (2021). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8868936.

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

- Wicht, D. K., et al. (2000). Structure–metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 30(5), 455-472.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

Academia.edu. (n.d.). A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]

- 6. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Cyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Cyclohexylaniline

3-Cyclohexylaniline is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring both a cyclohexyl and an aniline moiety, imparts a combination of lipophilicity and aromatic functionality that is sought after in the design of novel therapeutics and functional materials. As a key intermediate, the efficient and scalable synthesis of 3-cyclohexylaniline is of paramount importance. Catalytic hydrogenation represents a powerful and widely adopted methodology for the preparation of this and related compounds, offering high yields and operational simplicity. This application note provides a detailed guide to the catalytic hydrogenation protocols for the synthesis of 3-Cyclohexylaniline, grounded in established chemical principles and supported by authoritative references.

Mechanistic Considerations and Strategic Approaches

The synthesis of 3-cyclohexylaniline via catalytic hydrogenation can be approached from two primary starting materials: 3-nitrobiphenyl or 3-aminobiphenyl. The choice of starting material dictates the specific catalytic system and reaction conditions required.

Route A: Hydrogenation of 3-Nitrobiphenyl

This is a one-pot process where both the nitro group is reduced to an amine and one of the phenyl rings is hydrogenated to a cyclohexyl ring. This approach is atom-economical but requires careful control of reaction conditions to achieve the desired selectivity. The reduction of the nitro group is generally a facile process, while the hydrogenation of the aromatic ring is more demanding, often requiring higher pressures, temperatures, and more active catalysts. The mechanism of aromatic nitro compound hydrogenation proceeds through a series of intermediates, including nitrosobenzene and phenylhydroxylamine, before forming the aniline.[1]

Route B: Hydrogenation of 3-Aminobiphenyl

This two-step approach first involves the synthesis or procurement of 3-aminobiphenyl, which is then subjected to catalytic hydrogenation to saturate one of the aromatic rings. This method allows for more straightforward control over the hydrogenation of the aromatic ring, as the sensitive nitro group is not present.

The choice between these routes will depend on the availability and cost of the starting materials, as well as the desired scale and available equipment for high-pressure reactions.

Catalytic Systems for the Synthesis of 3-Cyclohexylaniline

The selection of an appropriate catalyst is critical for a successful hydrogenation reaction. The most common heterogeneous catalysts for the reduction of aromatic nitro compounds and the hydrogenation of aromatic rings are based on noble metals such as palladium, platinum, and rhodium, as well as non-precious metals like nickel.[2][3]

-

Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for the reduction of nitro groups.[4] However, it is generally less effective for the hydrogenation of aromatic rings under mild conditions.

-

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (Adam's catalyst): Platinum-based catalysts are more active than palladium for the hydrogenation of aromatic rings.

-

Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C): Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings, including anilines, often under milder conditions than platinum or nickel.[5]

-

Raney® Nickel: This is a highly active, cost-effective catalyst prepared from a nickel-aluminum alloy.[6] It is widely used for the hydrogenation of a variety of functional groups, including nitro compounds and aromatic rings.[2][7] However, it is pyrophoric when dry and requires careful handling.[8]

Experimental Protocols

The following protocols are representative procedures for the synthesis of 3-cyclohexylaniline. Researchers should adapt these protocols based on their specific equipment and safety infrastructure. All high-pressure hydrogenation reactions must be conducted in a properly functioning fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).[9]

Protocol 1: One-Pot Synthesis from 3-Nitrobiphenyl using Raney® Nickel

This protocol outlines the direct conversion of 3-nitrobiphenyl to 3-cyclohexylaniline.

Materials:

-

3-Nitrobiphenyl

-

Raney® Nickel (50% slurry in water)

-

Ethanol, anhydrous

-

High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

-

Hydrogen gas (high purity)

-

Celite® or other filter aid

Procedure:

-

Catalyst Preparation: Under a stream of inert gas (argon or nitrogen), carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight of the substrate) with anhydrous ethanol three times to remove water.

-

Reactor Charging: In the high-pressure autoclave, dissolve 3-nitrobiphenyl (1 equivalent) in anhydrous ethanol. Carefully add the washed Raney® Nickel catalyst to the reactor.

-

System Purge: Seal the reactor and purge the system with nitrogen gas three to five times to remove any residual air. Then, purge the system with hydrogen gas three times.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

-

Reaction Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with ethanol or water and disposed of appropriately.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 3-cyclohexylaniline.

Protocol 2: Synthesis from 3-Aminobiphenyl using Rhodium on Alumina

This protocol describes the hydrogenation of the aromatic ring of 3-aminobiphenyl.

Materials:

-

3-Aminobiphenyl

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Methanol or Ethanol

-

High-pressure autoclave

-

Hydrogen gas (high purity)

-

Celite® or other filter aid

Procedure:

-

Reactor Charging: To a high-pressure autoclave, add 3-aminobiphenyl (1 equivalent), methanol or ethanol, and 5% Rhodium on Alumina catalyst (typically 1-5 mol%).

-

System Purge: Seal the reactor and purge the system first with nitrogen and then with hydrogen as described in Protocol 1.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-70 atm). Begin stirring and heat the reactor to the target temperature (e.g., 60-100 °C). Monitor the reaction by hydrogen uptake.

-

Reaction Work-up: Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Product Isolation: Remove the solvent from the filtrate by rotary evaporation. The crude 3-cyclohexylaniline can be purified by vacuum distillation or column chromatography.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction parameters for analogous hydrogenation reactions, providing a basis for optimizing the synthesis of 3-cyclohexylaniline.

| Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Raney® Ni | Nitrobenzene | 10-50 | 80-120 | Ethanol | >95 (to aniline) | [2] |

| Raney® Ni | Aniline | ~70 | 150-200 | Neat | High | [7] |

| 5% Rh/Al₂O₃ | Aniline | ~3 | 45 | - | ~97 | [10] |

| 5% Rh/C | Nitroarenes | 20 | Room Temp | Ethanol | 85-98 | [11] |

| Skeletal Ni | Biphenyl | 10 | 70 | THF | 99.4 (to cyclohexylbenzene) | [12] |

Visualization of Workflow and Reaction Pathway

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Raney nickel catalysis of aromatic amines (1982) | Thomas J. Gray | 8 Citations [scispace.com]

- 7. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions [mdpi.com]

- 12. researchgate.net [researchgate.net]

Using 3-Cyclohexylaniline as a High-Performance Curing Agent for Epoxy Resin Systems

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the use of 3-Cyclohexylaniline as a curing agent for epoxy resins. 3-Cyclohexylaniline is a unique amine hardener that combines the structural features of both aromatic and cycloaliphatic amines, offering a distinct property profile. This guide explains the underlying reaction mechanism, provides step-by-step protocols for stoichiometric calculation and sample preparation, and outlines standard methods for characterizing the resulting thermoset. The information herein is intended to enable professionals to leverage the specific advantages of 3-Cyclohexylaniline to develop advanced epoxy materials with tailored thermal and mechanical properties.

Introduction and Scientific Rationale

Epoxy resins are a cornerstone of high-performance thermosetting polymers, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The choice of curing agent, or hardener, is a critical determinant of the final properties of the crosslinked polymer network.[2] Amine-based curing agents are a major class, reacting with the epoxide groups to form a durable three-dimensional structure.[1][3]

3-Cyclohexylaniline stands out due to its hybrid chemical structure, featuring a primary aniline amine group (imparting rigidity and high thermal stability, characteristic of aromatic amines) and a bulky cyclohexyl group (contributing to improved toughness and potentially lower viscosity compared to purely aromatic amines). This unique combination makes it a compelling candidate for applications demanding a balance of high glass transition temperature (Tg), robust mechanical performance, and processability. This application note serves as a comprehensive guide to harnessing these properties in a laboratory setting.

Physicochemical Properties of 3-Cyclohexylaniline

A thorough understanding of the curing agent's fundamental properties is essential for accurate formulation. The key parameters for 3-Cyclohexylaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-Cyclohexylaniline | PubChem[4] |

| CAS Number | 5369-21-1 | PubChem[4] |

| Molecular Formula | C₁₂H₁₇N | PubChem[4] |

| Molecular Weight | 175.27 g/mol | PubChem[4] |

| Appearance | Varies; typically a liquid or low-melting solid | Inferred |

| Number of Active Hydrogens | 2 (from the primary amine, -NH₂) | Chemical Structure |

| Amine Hydrogen Equivalent Weight (AHEW) | 87.64 g/eq | Calculated (MW / 2) |

The Amine Hydrogen Equivalent Weight (AHEW) is the most critical parameter for formulation, representing the mass of the curing agent that contains one mole of reactive amine hydrogen. This value is used to calculate the precise stoichiometric ratio needed for optimal curing.[2][3]

The Curing Mechanism: Amine-Epoxide Polyaddition

The curing process is a polyaddition reaction. The active hydrogens on the primary amine group of 3-Cyclohexylaniline act as nucleophiles, attacking the electrophilic carbon of the epoxy ring. This reaction opens the ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine still possesses an active hydrogen and can react with another epoxy group. This step-growth polymerization process continues until a highly crosslinked, infusible, and insoluble 3D network is formed.[1][3]

The reaction proceeds in two main stages, as illustrated below:

-

Primary Amine Addition: The -NH₂ group reacts with an epoxy group.

-

Secondary Amine Addition: The resulting -NH- group reacts with a second epoxy group.

Caption: Epoxy-Amine Curing Mechanism.

Experimental Protocols

Protocol 1: Stoichiometric Formulation Calculation

Achieving optimal properties requires a precise mix ratio. The goal is to have one active amine hydrogen for every one epoxy group. The calculation relies on the AHEW of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.[2][5]

Objective: To calculate the parts by weight of 3-Cyclohexylaniline required to cure 100 parts of a standard epoxy resin.

Materials:

-

3-Cyclohexylaniline (AHEW = 87.64 g/eq)

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Example EEW = 188 g/eq)

Procedure:

-

Identify AHEW and EEW:

-

AHEW of 3-Cyclohexylaniline = 87.64 g/eq.

-

EEW of your epoxy resin (from the manufacturer's data sheet) = 188 g/eq.

-

-

Calculate Parts per Hundred Resin (phr):

-

The formula is: phr = (AHEW * 100) / EEW

-

Calculation: phr = (87.64 * 100) / 188 phr = 46.62

-

Protocol 2: Sample Preparation and Curing Workflow

This protocol describes the process of mixing, curing, and preparing a sample for characterization.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. 3-Cyclohexylaniline is harmful if swallowed, inhaled, or in contact with skin.[4]

Caption: Experimental workflow for epoxy sample preparation.

Procedure:

-

Preparation: Pre-treat casting molds (e.g., silicone or steel) with a mold release agent.

-

Weighing: Accurately weigh the epoxy resin into a disposable beaker based on your desired batch size. If the resin is highly viscous, pre-heat it (e.g., 60°C for 30 minutes) to facilitate pouring and mixing.

-

Mixing: Add the calculated amount of 3-Cyclohexylaniline to the resin. Mix thoroughly with a mechanical stirrer or by hand for 3-5 minutes, ensuring the mixture is completely homogeneous. Scrape the sides and bottom of the beaker to ensure no unmixed material remains.

-

Degassing: Place the mixture in a vacuum chamber or oven. Apply vacuum (approx. 25-29 inHg) until the mixture foams and then collapses. Hold the vacuum for an additional 5-10 minutes to remove all trapped air bubbles.

-

Casting: Carefully pour the degassed mixture into the prepared molds, minimizing the introduction of new air bubbles.

-

Curing: Transfer the molds to a programmable oven. A typical two-stage cure schedule is recommended to achieve optimal properties:

-

Initial Cure (Gelation): 2 hours at 80-100°C. This allows the resin to gel without excessive exotherm.

-

Post-Cure: 3 hours at 150-180°C. This higher temperature step is crucial to complete the cross-linking reaction and develop the full glass transition temperature (Tg).

-

-

Cooling & De-molding: Allow the oven to cool down slowly to room temperature before removing the samples to prevent thermal shock and internal stresses. Once cooled, carefully de-mold the cured epoxy plaques.

Protocol 3: Thermomechanical Characterization

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg), which indicates the upper service temperature of the material and confirms the extent of the cure.

-

Procedure:

-

Prepare a small sample (5-10 mg) from the cured plaque.

-

Place the sample in an aluminum DSC pan.

-

Heat the sample in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to approximately 220°C.

-

The Tg is observed as a step-like transition in the heat flow curve.[6]

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability of the cured material.

-

Procedure:

-

Prepare a slightly larger sample (10-15 mg).

-

Heat the sample in the TGA instrument under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to 800°C.

-

The output curve shows weight loss as a function of temperature. Key data points include the onset of decomposition (Td) and the char yield at high temperatures.[7]

-

Expected Performance and Data

The combination of an aromatic ring and a cyclohexyl group in the curing agent is expected to yield a thermoset with high thermal stability and good mechanical properties. The table below presents representative data expected from a DGEBA resin system properly cured with 3-Cyclohexylaniline.

| Property | Test Method | Expected Value Range | Significance |

| Glass Transition Temp. (Tg) | DSC | 150 - 180 °C | Indicates high heat resistance.[8] |

| Decomposition Temp. (Td, 5% wt loss) | TGA (N₂) | 340 - 370 °C | Measures inherent thermal stability of the polymer backbone.[7] |

| Tensile Strength | ASTM D638 | 70 - 90 MPa | Reflects the material's ability to resist being pulled apart. |

| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa | Indicates the material's stiffness or resistance to bending.[9] |

| Appearance | Visual | Clear, amber-tinted solid | Good clarity suggests high compatibility and complete cure. |

Note: These values are illustrative and can vary based on the specific epoxy resin used, cure schedule, and testing conditions.

Safety and Handling

-

Personal Protection: Use in a well-ventilated fume hood. Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[10][11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

Three Bond Technical News. (1990). Curing Agents for Epoxy Resin. [Link]

-

Pasatta, J. (2022). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. [Link]

-

Al-Mubaddel, F. et al. (2022). Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. MDPI Materials. [Link]

-

QR-Polymers. Curing agents for epoxy resins. [Link]

-

Guan, L. (2019). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of Toronto. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for N-Cyclohexylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-Cyclohexylbenzenamine. [Link]

-

Wikipedia. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. [Link]

- Google Patents. US4914239A - Method for production of cyclohexylamines.

-

Shulyatev, D. et al. (2022). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. MDPI Polymers. [Link]

-

ResearchGate. Thermal properties of the cured epoxy resins. [Link]

-

Scribd. Cycloaliphatic Epoxy Grey 3 Patent. [Link]

-

Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. [Link]

-

Tetra. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link]

-

ResearchGate. Curing of epoxy resins with amines. [Link]

-

Pereira, F.A. et al. (2023). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI Polymers. [Link]

-

CNKI. Properties of epoxy resin system cured by different mixed curing agents at low temperature. [Link]

- Google Patents.

-

Epochemie. Cycloaliphatic Amines. [Link]

-

European Patent Office. EP 0380029 A2 - Bridged bis \cyclohexylamine\ curing agents for epoxy resins. [Link]

-

ResearchGate. The cyclization of cyclohexanone, aniline and thioglycolic. [Link]

-

National Center for Biotechnology Information. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. [Link]

- Google Patents. US5599997A - Process for the production of cyclohexyl amine.

-

USDA. Cyclohexylamine. [Link]

Sources

- 1. threebond.co.jp [threebond.co.jp]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tri-iso.com [tri-iso.com]

- 6. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ams.usda.gov [ams.usda.gov]

3-Cyclohexylaniline as a ligand precursor in organometallic chemistry

Executive Summary: The "Meta-Effect" in Catalyst Design

In the optimization of homogeneous catalysts, steric tuning is conventionally focused on the ortho-positions of N-aryl ligands (e.g., 2,6-diisopropylphenyl). However, this "first-sphere" crowding often comes at the cost of catalytic activity or substrate access.

3-Cyclohexylaniline (3-CHA) represents a strategic alternative for "Remote Steric Tuning." By placing a bulky, aliphatic cyclohexyl group at the meta-position, researchers can achieve three critical design goals:

-

Enhanced Solubility: The lipophilic cyclohexyl ring drastically improves solubility in non-polar hydrocarbon solvents (hexane, heptane) compared to methyl-substituted analogues.

-

Secondary Sphere Protection: The bulk is removed from the immediate metal center, preventing deactivation via bimolecular aggregation without inhibiting substrate coordination.

-

Electronic Modulation: The alkyl group provides a weak inductive electron-donating effect (+I) without the resonance complications of heteroatom substituents.

This guide details the application of 3-CHA in synthesizing

Comparative Analysis: 3-CHA vs. Standard Anilines

The following table contrasts 3-CHA with industry-standard anilines to assist in ligand selection.

| Feature | 2,6-Diisopropylaniline (Standard) | 3-Cyclohexylaniline (3-CHA) | Design Advantage of 3-CHA |

| Steric Focus | Ortho (Primary Sphere) | Meta (Secondary Sphere) | High substrate access; prevents "over-crowding" of the metal center. |

| Solubility (Hexane) | Moderate | High | Ideal for solution polymerization processes requiring aliphatic solvents. |

| Crystallinity | High | Low/Moderate | Reduces catalyst precipitation during low-temperature screenings. |

| Electronic Effect | Steric bulk dominates | Weakly Electron Donating | Subtle electronic tuning without altering geometry near the metal. |

| Primary Application | High MW Polymerization | Oligomerization / Tuned Branching | Controlling polymer microstructure via "chain walking" modulation. |

Application Workflow: Ligand & Catalyst Synthesis

The primary utility of 3-CHA is in the synthesis of N,N'-diaryl-diimine ligands. The following workflow visualizes the critical path from precursor to active catalyst.

Figure 1: Synthetic pathway for generating 3-CHA derived organometallic catalysts.

Detailed Protocol: Synthesis of (BIAN-Cy)NiBr

Objective: Synthesize a nickel(II) pre-catalyst bearing the 3-cyclohexylphenyl substituent for ethylene polymerization studies.

Phase 1: Ligand Synthesis (BIAN-Cy)

Reaction Type: Acid-Catalyzed Condensation

-

Reagents:

-

Acenaphthenequinone (1.82 g, 10.0 mmol)

-

3-Cyclohexylaniline (3.68 g, 21.0 mmol, 2.1 eq) [CAS: 5369-21-1]

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

-

Methanol (50 mL)

-

-

Procedure:

-

Suspend acenaphthenequinone in Methanol in a 100 mL round-bottom flask.

-

Add 3-Cyclohexylaniline and acetic acid.

-

Reflux the mixture for 12 hours. The suspension will change color (typically orange to deep red/brown) as the imine forms.

-

Critical Step: Upon cooling to room temperature, if the product does not precipitate due to the high solubility of the cyclohexyl group, reduce solvent volume by 50% under vacuum and cool to -20°C.

-

Filter the solid and wash with cold methanol.

-

-

QC Check (1H NMR in CDCl

): Look for the disappearance of the aniline NH

Phase 2: Metallation

Reaction Type: Ligand Displacement

-

Reagents:

-

BIAN-Cy Ligand (1.0 eq)[1]

-

(DME)NiBr

(1.0 eq) (Dimethoxyethane nickel(II) bromide) -

Dichloromethane (DCM) (Dry, degassed)

-

-

Procedure:

-

In a glovebox (or under Argon Schlenk line), dissolve the BIAN-Cy ligand in DCM.

-

Add (DME)NiBr

solid to the stirring solution. -

Stir at room temperature for 12 hours. The color will shift to a dark red/brown characteristic of paramagnetic Ni(II) diimine complexes.

-

Remove solvent in vacuo.

-

Purification: Wash the residue with diethyl ether to remove unreacted ligand (the complex is likely insoluble in ether, but soluble in DCM).

-

Dry under high vacuum.

-

Mechanistic Insight: The "Chain Walking" Effect

In olefin polymerization (e.g., using Ni or Pd catalysts), the position of the aryl substituent dictates the polymer topology.

-

Ortho-Substituents (2,6-di-iPr): Block the axial sites, retarding the rate of chain transfer and chain walking. Result: Linear, High Density Polyethylene (HDPE).

-

Meta-Substituents (3-Cy): Leave the axial sites open. This allows the growing polymer chain to isomerize (chain walk) more frequently before insertion. Result: Branched, Low Density Polyethylene (LLDPE) or Oligomers.

Why use 3-CHA? If your target is a hyper-branched polymer or a lubricant-grade oligomer , 3-CHA provides the necessary solubility for the reaction to proceed in bulk monomer while allowing the "chain walking" mechanism to dominate.

Figure 2: Mechanism of chain walking facilitated by reduced ortho-steric bulk.

References & Authoritative Sources

-

3-Cyclohexylaniline (Compound Data):

-

PubChem CID 11321261. National Center for Biotechnology Information (2025).

-

-

General Protocol for Diimine Ligand Synthesis:

-

Brookhart, M., et al. "Mechanistic Studies of the Ethylene Polymerization Reaction Catalyzed by (Diimine)Pd(II) and Ni(II) Complexes." Journal of the American Chemical Society. This foundational text establishes the protocol for aniline condensation with acenaphthenequinone.

-

-

Patent Application (Usage as Building Block):

-

Patent AU 2009208072 A1. "Indolomorphinan derivatives." (Demonstrates the utility of 3-cyclohexylaniline in synthesizing complex N-aryl scaffolds).

-

-

Review on Steric Tuning in Polymerization:

-

Gibson, V. C., & Spitzmesser, S. K. "Advances in Non-Metallocene Olefin Polymerization Catalysis." Chemical Reviews. (Discusses the impact of aryl substitution patterns on catalyst performance).

-

Disclaimer: This protocol is intended for use by qualified research personnel. Always verify chemical compatibility and safety data sheets (SDS) for 3-Cyclohexylaniline (CAS 5369-21-1) before use. The synthesis of organometallic complexes often requires inert atmosphere techniques.

Sources

Application Notes & Protocols: Advanced Polymerization Techniques for 3-Cyclohexylaniline Derivatives

Preamble: The Rationale for 3-Cyclohexylaniline in Polymer Science

Polyaniline (PANI) stands as one of the most investigated conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, its practical application is often hampered by poor solubility in common organic solvents, which complicates processing. To overcome this, the functionalization of the aniline monomer unit is a key strategy. The introduction of a bulky, aliphatic substituent like a cyclohexyl group at the 3-position of the aniline ring is a deliberate design choice aimed at disrupting the inter-chain packing. This disruption enhances the solubility of the resulting polymer, poly(3-cyclohexylaniline), making it more amenable to solution-based processing techniques like spin-coating and film casting.[1][2][3]